5-Ethylpiperidine-2-carboxylic acid;hydrochloride
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Overview
Description
5-Ethylpiperidine-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to have a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine and its derivatives have been observed to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Biochemical Pathways
Piperidine and its derivatives, including 5-Ethylpiperidine-2-carboxylic acid hydrochloride, are known to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylpiperidine-2-carboxylic acid;hydrochloride typically involves the reaction of 5-ethylpiperidine with a carboxylating agent under controlled conditions. One common method involves the use of carbon dioxide in the presence of a base to form the carboxylic acid derivative. The hydrochloride salt is then formed by reacting the carboxylic acid with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethylpiperidine-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
5-Ethylpiperidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Pipecolic acid: Another piperidine derivative with similar structural features.
Piperidine-2-carboxylic acid: A closely related compound with a similar functional group.
Uniqueness
5-Ethylpiperidine-2-carboxylic acid;hydrochloride is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for specific applications compared to other piperidine derivatives.
Properties
IUPAC Name |
5-ethylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-6-3-4-7(8(10)11)9-5-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMMTXISGBKPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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